3,4-Dimethylbenzoic acid
Overview
Description
3,4-Dimethylbenzoic acid is an organic compound with the molecular formula C9H10O2. It is a derivative of benzoic acid, where two methyl groups are substituted at the 3rd and 4th positions of the benzene ring. This compound is also known by other names such as 1-carboxy-3,4-dimethylbenzene and 3,4-dimethylbenzene carboxylic acid .
Mechanism of Action
Target of Action
The primary target of 3,4-Dimethylbenzoic acid is the cells of the bacterium Rhodococcus rhodochrous N75 . This bacterium is known for its ability to metabolize a wide range of organic compounds, including dimethylbenzoate .
Mode of Action
This compound is a product of dimethylbenzoate metabolism by Rhodococcus rhodochrous N75 . It is oxidized by 4-methylbenzoate (p-toluate)-grown cells of Rhodococcus rhodochrous N75 via the ortho-pathway .
Biochemical Pathways
The biochemical pathway involved in the metabolism of this compound by Rhodococcus rhodochrous N75 is the ortho-pathway . The intermediates of this pathway include 3,4-dimethylcatechol .
Pharmacokinetics
It’s known that the compound is metabolized by rhodococcus rhodochrous n75 .
Result of Action
The result of the action of this compound is the production of 3,4-dimethylcatechol, an intermediate in the ortho-pathway of dimethylbenzoate metabolism .
Action Environment
The action of this compound is influenced by the environment in which Rhodococcus rhodochrous N75 is grown. For instance, the presence of 4-methylbenzoate (p-toluate) in the growth medium can enhance the metabolism of dimethylbenzoate .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethylbenzoic acid can be synthesized through various methods. One common method involves the oxidation of 3,4-dimethyltoluene using potassium permanganate (KMnO4) in an alkaline medium. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization from ethanol or water .
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic oxidation processes. These processes involve the use of catalysts such as cobalt or manganese salts to facilitate the oxidation of 3,4-dimethyltoluene. The reaction is conducted at elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 3,4-dimethylbenzaldehyde or 3,4-dimethylbenzoic anhydride.
Reduction: Reduction of this compound can yield 3,4-dimethylbenzyl alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Oxidation: 3,4-Dimethylbenzaldehyde, 3,4-Dimethylbenzoic anhydride.
Reduction: 3,4-Dimethylbenzyl alcohol.
Substitution: 3,4-Dimethyl-2-nitrobenzoic acid, 3,4-Dimethyl-2-bromobenzoic acid.
Scientific Research Applications
3,4-Dimethylbenzoic acid has several applications in scientific research and industry:
Comparison with Similar Compounds
3,4-Dimethylbenzoic acid can be compared with other dimethylbenzoic acids, such as:
2,4-Dimethylbenzoic acid: Similar in structure but with methyl groups at the 2nd and 4th positions.
2,5-Dimethylbenzoic acid: Methyl groups at the 2nd and 5th positions.
3,5-Dimethylbenzoic acid: Methyl groups at the 3rd and 5th positions.
Uniqueness
The unique positioning of the methyl groups in this compound imparts distinct chemical and physical properties, such as its melting point, boiling point, and reactivity. These properties make it suitable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
3,4-dimethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVAJFQBSDUNQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060693 | |
Record name | 3,4-Dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3,4-Dimethylbenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002237 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.129 mg/mL | |
Record name | 3,4-Dimethylbenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002237 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
619-04-5 | |
Record name | 3,4-Dimethylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=619-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,4-Dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dimethylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.616 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DIMETHYLBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2TCZ088AV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3,4-Dimethylbenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002237 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
165 °C | |
Record name | 3,4-Dimethylbenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002237 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While some research suggests 3,4-Dimethylbenzoic acid can repress Salmonella virulence gene expression and host cell invasion in vitro [], its exact mechanism of action and downstream effects are not fully elucidated in the provided research. Further studies are needed to understand its specific interactions within biological systems.
ANone: this compound is an aromatic carboxylic acid.
- Spectroscopic data: Characterization commonly involves techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For specific spectroscopic data, refer to individual research papers [, , , , ].
ANone: The provided research does not focus on the material compatibility and stability of this compound under various conditions. This aspect would require further investigation.
ANone: The provided research does not describe catalytic properties for this compound. It is primarily investigated as a metabolite and a potential bioactive molecule.
A: While the provided research doesn't detail specific computational studies, such methods could be applied to investigate this compound. Potential applications include studying its interaction with biological targets and predicting its properties [].
ANone: Information regarding the stability of this compound under various conditions and formulation strategies is not detailed in the provided research.
ANone: The provided research primarily focuses on the compound's metabolic and potential biological activities. Specific information on SHE regulations and compliance requires further investigation.
A: Research indicates that this compound is a metabolite of pseudocumene. Studies in rats have shown its presence in lung, kidney, liver, and urine following inhalation exposure, suggesting absorption and distribution [, ]. Detailed information on its ADME profile (absorption, distribution, metabolism, excretion) and in vivo activity requires further research.
ANone: The provided research does not offer information on resistance mechanisms or cross-resistance related to this compound. Further studies are needed to explore these aspects.
ANone: The research primarily focuses on its metabolic and potential biological activities. A comprehensive safety profile, including potential long-term effects, would require dedicated toxicological studies.
ANone: The provided research focuses mainly on this compound's metabolic pathways, identification in various matrices, and potential biological activity against Salmonella. More specialized topics such as drug delivery, biomarker development, environmental impact, and other aspects you listed are not covered in these studies.
A: While the research doesn't offer a historical overview, this compound has been studied in the context of microbial metabolism of aromatic compounds like pseudocumene, representing a milestone in understanding these pathways [, , ].
A: Research on this compound spans disciplines like microbiology, analytical chemistry, and biochemistry. Understanding its role as a microbial metabolite and its potential biological effects requires interdisciplinary collaboration [, , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.